(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Description
Its structure features:
- Core: A 1,3-thiazolidine-2,4-dione ring with an (E)-configured exocyclic double bond.
- Substituents:
- A 4-hydroxy-3-methoxyphenyl (vanillyl) group at position 5, contributing antioxidant and anti-inflammatory properties.
- A 3-methylphenyl group at position 3, enhancing lipophilicity and modulating receptor interactions.
Molecular Formula: C₁₈H₁₅NO₄S Molecular Weight: 341.38 g/mol (calculated) . Key Features: The hydroxyl and methoxy groups on the aromatic ring enable hydrogen bonding and π-π stacking, critical for binding to targets like PPAR-γ or tyrosine kinases.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-4-3-5-13(8-11)19-17(21)16(24-18(19)22)10-12-6-7-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJNDWKCHBOLC-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies show effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Biological Activity Summary Table
Case Studies and Research Findings
-
Antioxidant Activity :
A study evaluated the antioxidant capacity of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione using various assays. The compound demonstrated a significant ability to reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential for protecting cells from oxidative damage . -
Anti-inflammatory Effects :
In an experimental model of inflammation, the compound was shown to significantly reduce the levels of TNF-alpha and IL-6 cytokines. This suggests that it may have therapeutic applications in conditions characterized by chronic inflammation, such as arthritis . -
Antimicrobial Properties :
The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) effective against several strains, highlighting its potential as a lead compound for developing new antibiotics . -
Anticancer Activity :
Research involving cancer cell lines revealed that (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione induced apoptosis through the activation of caspase pathways. This suggests its potential application in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinedione Derivatives
Structural Analogues with Aromatic Substitutions
Table 1: Structural and Functional Comparison of Selected TZDs

Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in or chloro in ) improve receptor affinity but may reduce metabolic stability.
- Hydroxy-Methoxy Substitution : The 4-hydroxy-3-methoxy group (as in the target compound and SMI-IV-3 ) enhances antioxidant capacity compared to positional isomers (e.g., 2-hydroxy-3-methoxy in ).
Insights :
- Microwave synthesis (e.g., ) offers higher yields and shorter reaction times compared to traditional thermal methods (e.g., ).
- Isomerization during synthesis (e.g., E/Z configuration) requires precise temperature control .
Table 3: Docking Scores Against PPAR-γ
Preparation Methods
Modern Adaptations
Microwave-assisted synthesis reduces reaction time from hours to minutes. Kumar et al. demonstrated that irradiating chloroacetic acid and thiourea in water for 15 minutes under ice-cooling conditions yields 2-imino-4-thiazolidinone intermediates, which hydrolyze to TZD upon HCl addition. This green approach achieves comparable yields (70–75%) while minimizing energy consumption.
N-Substitution at Position 3
Introducing the 3-methylphenyl group at the N3 position precedes benzylidene formation. A two-step protocol involves:
Alkylation of TZD
A methanolic solution of TZD (0.85 mmol) reacts with 3-methylphenacyl bromide (0.85 mmol) in the presence of potassium hydroxide (1:1 molar ratio) under reflux for 24 hours. The product, 3-(3-methylphenyl)-thiazolidine-2,4-dione, precipitates upon cooling and is purified via ethanol recrystallization (Yield: 68–74%).
Table 1: N-Substitution Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Methanol | 68–74 |
| Temperature | Reflux (65–70°C) | - |
| Catalyst | KOH | - |
| Reaction Time | 24 hours | - |
Knoevenagel Condensation for 5-Benzylidene Formation
The critical step for generating the (5E)-configured exocyclic double bond involves condensing 3-(3-methylphenyl)-TZD with 4-hydroxy-3-methoxybenzaldehyde.
Classical Methodology
A mixture of 3-(3-methylphenyl)-TZD (0.188 mol) and 4-hydroxy-3-methoxybenzaldehyde (0.188 mol) in dry toluene undergoes reflux for 1 hour with piperidine catalysis (1 mL). The product precipitates upon cooling and is washed with cold toluene (Yield: 65–72%).
Solvent and Catalyst Optimization
Alternative systems include:
- Methanol solvent with piperidine (2 drops), refluxed at 75°C for 8 hours (Yield: 76%)
- Ethanol solvent under microwave irradiation (300 W, 15 minutes), achieving 80% yield with E:Z selectivity >9:1
Table 2: Catalytic Systems for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Piperidine | Toluene | 110 | 1 | 65–72 | 8:1 |
| Piperidine | Methanol | 75 | 8 | 76 | 7:1 |
| None | Ethanol* | 80 (MW) | 0.25 | 80 | 9:1 |
*Microwave-assisted
Stereochemical Control and Isolation
The (5E) configuration predominates due to thermodynamic stabilization of the transoid enone system. Isolation involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or sequential recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water 70:30, λ = 230 nm).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency. A representative protocol:
- Step 1 : TZD core synthesis in a tubular reactor (residence time: 10 minutes, 100°C)
- Step 2 : N-substitution via packed-bed reactor (KOH pellets, 70°C)
- Step 3 : Knoevenagel condensation in a coiled flow inverter (piperidine catalyst, 120°C, 5 minutes)
This method achieves 85% overall yield with 99% E-isomer purity.
Green Chemistry Approaches
- Solvent-free mechanochemistry : Ball-milling 3-(3-methylphenyl)-TZD and aldehyde with K2CO3 catalyst (30 minutes, Yield: 78%)
- Aqueous micellar catalysis : Using TPGS-750-M surfactant in water, enabling 70% yield at room temperature
Analytical Characterization Data
Melting Point : 230–232°C (lit.)
1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, -OH), 7.82 (s, 1H, CH=), 7.45–6.85 (m, 7H, Ar-H), 3.85 (s, 3H, -OCH3), 2.35 (s, 3H, -CH3)
HRMS (ESI) : m/z calcd. for C21H19NO5S [M+H]+: 406.1084; found: 406.1089
Yield Optimization Strategies
Temperature Modulation
Lower temperatures (60–70°C) favor E-isomer formation but prolong reaction time (8–12 hours). High-temperature/short-duration protocols (120°C, 30 minutes) achieve 82% yield with 88% E selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

